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Compound of Interest

Compound Name: D-2-Cyanophenylalanine

Cat. No.: B556777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic characteristics of

D-2-Cyanophenylalanine (D-2-CN-Phe), a non-natural amino acid increasingly utilized in

peptide synthesis and pharmaceutical research. Its unique structural features, particularly the

ortho-cyano group on the phenyl ring, offer distinct spectroscopic handles for probing molecular

structure, dynamics, and interactions. This document outlines the fundamental principles,

experimental protocols, and expected spectroscopic data for researchers employing this

versatile building block.

Molecular and Chemical Properties
D-2-Cyanophenylalanine is a derivative of the aromatic amino acid D-phenylalanine. The

introduction of a nitrile (C≡N) group at the ortho position of the benzene ring imparts unique

electronic and steric properties, which are reflected in its spectroscopic signature.

Property Value Reference

Chemical Formula C₁₀H₁₀N₂O₂ [1]

Molecular Weight 190.20 g/mol [1]

CAS Number 263396-41-4

Appearance White solid or powder [2]
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Spectroscopic Characteristics and Data
The following sections detail the expected spectroscopic characteristics of D-2-
Cyanophenylalanine across various analytical techniques. While specific experimental data

for the D-2 isomer is not extensively published, the data presented is based on established

principles for aromatic amino acids, data from its isomers (L-2-CN-Phe and p-CN-Phe), and

general knowledge of functional group spectroscopy.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups within a

molecule. For D-2-Cyanophenylalanine, the most prominent and useful feature is the nitrile

(C≡N) stretching vibration. This band appears in a region of the IR spectrum that is typically

free from other vibrations of natural amino acids and proteins, often referred to as the

"transparent window"[3].

Key Spectroscopic Feature: The nitrile group of D-2-Cyanophenylalanine serves as a

minimally perturbative and highly sensitive vibrational probe[4]. The position and lineshape of

the C≡N stretching band are sensitive to the local environment, including solvent polarity and

hydrogen bonding interactions[5].
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Functional
Group

Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

Nitrile (C≡N) Stretch ~2230 - 2240 Medium

Sharp peak in a

clear spectral

region. Position

is sensitive to

local

environment.

Amine (N-H) Stretch (free) ~3300 - 3500 Medium

Broad due to

hydrogen

bonding.

Carboxylic Acid

(O-H)
Stretch ~2500 - 3300 Strong, Broad

Very broad due

to hydrogen

bonding.

Carboxylic Acid

(C=O)
Stretch ~1700 - 1760 Strong

Position depends

on hydrogen

bonding and

protonation state.

Aromatic Ring

(C=C)
Stretch ~1450 - 1600 Medium-Weak

Multiple bands

expected.

Aromatic Ring

(C-H)

Bending (out-of-

plane)
~735 - 770 Strong

Characteristic of

ortho-

disubstitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual

atoms. While experimental spectra for D-2-Cyanophenylalanine are not readily available, the

expected chemical shifts can be estimated based on the structure and data from similar

compounds.

¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O)
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Proton Expected δ (ppm) Multiplicity Notes

Aromatic (4H) 7.2 - 7.8 Multiplet

Complex multiplet

pattern due to ortho-

substitution.

α-CH (1H) ~4.0 - 4.5
Triplet/Doublet of

Doublets

Coupling to β-CH₂

protons.

β-CH₂ (2H) ~3.1 - 3.5 Multiplet

Diastereotopic

protons, will appear as

a complex multiplet.

¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O)

Carbon Expected δ (ppm) Notes

Carboxyl (C=O) ~170 - 180

Aromatic (6C) ~110 - 140
Six distinct signals expected

due to ortho-substitution.

Nitrile (C≡N) ~115 - 125

α-C ~55 - 60

β-C ~35 - 40

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule. Aromatic amino

acids absorb UV light due to the π-electron systems in their side chains. The introduction of the

cyano group is expected to modify the absorption profile compared to native phenylalanine.

Key Spectroscopic Features: The absorption spectrum is expected to be dominated by π → π*

transitions of the substituted benzene ring. For the related p-cyanophenylalanine, absorption

bands are observed around 240 nm and 280 nm[6]. The ortho-isomer will have its own

characteristic absorption maxima.
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Transition Expected λₘₐₓ (nm)
Molar Extinction
Coefficient (ε)

Solvent

π → π* ~240 - 280 To be determined Aqueous Buffer

Fluorescence Spectroscopy
D-2-Cyanophenylalanine is a fluorescent amino acid, a property that makes it a valuable

probe for studying protein structure, function, and dynamics[3][7]. Its fluorescence properties,

such as quantum yield and lifetime, are sensitive to the local environment[8].

Key Spectroscopic Features: Nitrile-derivatized phenylalanines possess distinct fluorescent

properties depending on the position of the cyano-group[7]. The 2-cyano and 4-cyano isomers

can be monitored independently through selective excitation[7]. For p-cyanophenylalanine, an

excitation wavelength of 240 nm results in an emission maximum around 295 nm[6][9]. Similar

properties are expected for the ortho-isomer[3].

Parameter Expected Value Notes

Excitation λₘₐₓ ~240 - 270 nm
Allows for selective excitation

in the presence of tryptophan.

Emission λₘₐₓ ~290 - 310 nm

Emission wavelength may shift

based on solvent polarity and

local environment.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for confirming the molecular weight and

elemental composition of a compound. It is also the standard method to verify the successful

incorporation of unnatural amino acids into peptides and proteins.

Key Spectroscopic Features: The analysis will confirm the mass of the amino acid. In

electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed in positive

ion mode.
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Ion Calculated m/z

[M] 190.07

[M+H]⁺ 191.08

[M+Na]⁺ 213.06

[M-H]⁻ 189.07

Experimental Protocols & Workflows
This section provides detailed methodologies for the spectroscopic analysis of D-2-
Cyanophenylalanine.

General Sample Preparation
A generalized workflow for preparing D-2-Cyanophenylalanine for spectroscopic analysis.

Caption: General workflow for sample preparation.

Infrared (IR) Spectroscopy Protocol
Objective: To obtain the vibrational spectrum of D-2-Cyanophenylalanine, identifying the

characteristic nitrile stretch.

Methodology:

Sample Preparation:

For solid-state analysis, prepare a KBr pellet by mixing ~1 mg of D-2-CN-Phe with ~100

mg of dry KBr powder and pressing into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small

amount of the solid sample directly on the ATR crystal.

For solution-phase analysis, dissolve the sample in a suitable solvent (e.g., D₂O, which

has minimal interference in the nitrile region) to a concentration of 1-5 mM.
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Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and

CO₂ interference.

Set the spectral range to 4000-400 cm⁻¹.

Set resolution to 2 or 4 cm⁻¹.

Data Acquisition:

Collect a background spectrum of the pure KBr pellet or the empty ATR crystal/solvent.

Collect the sample spectrum. Typically, 64-128 scans are co-added to improve the signal-

to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background to

generate the absorbance spectrum.

Caption: Experimental workflow for FTIR spectroscopy.

NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra to characterize the chemical structure.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of D-2-Cyanophenylalanine in ~0.6 mL of a deuterated solvent (e.g.,

D₂O, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Tune and shim the probe for the specific solvent.

Data Acquisition:

¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30-45° pulse angle

and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required due to the lower natural abundance of ¹³C.

2D NMR (Optional): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation)

spectra to aid in peak assignment.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Reference the chemical shifts to a known standard (e.g., TSP for D₂O, or the residual

solvent peak for DMSO-d₆).

UV-Visible Spectroscopy Protocol
Objective: To determine the UV absorption maxima of D-2-Cyanophenylalanine.

Methodology:

Sample Preparation:

Prepare a stock solution of D-2-CN-Phe in a UV-transparent solvent (e.g., water,

phosphate buffer pH 7.4).

Prepare a dilution in a 1 cm path length quartz cuvette to a concentration that gives an

absorbance reading between 0.1 and 1.0 (typically in the µM range).

Instrument Setup:

Use a dual-beam UV-Vis spectrophotometer.

Set the wavelength range from 200 to 400 nm.
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Data Acquisition:

Fill a reference cuvette with the pure solvent and place it in the reference beam path.

Place the sample cuvette in the sample beam path.

Record the absorbance spectrum.

Fluorescence Spectroscopy Protocol
Objective: To measure the fluorescence excitation and emission spectra.

Methodology:

Sample Preparation:

Prepare a dilute solution (typically 10-50 µM) in a suitable buffer using a 1 cm quartz

fluorescence cuvette. The absorbance at the excitation wavelength should be kept below

0.1 to avoid inner filter effects.

Instrument Setup:

Use a spectrofluorometer.

Data Acquisition:

Emission Spectrum: Set the excitation wavelength (e.g., start with 260 nm) and scan the

emission monochromator over a range (e.g., 270-400 nm).

Excitation Spectrum: Set the emission wavelength to the observed maximum and scan the

excitation monochromator over a range (e.g., 220-290 nm).

Record spectra for a solvent blank and subtract it from the sample spectra.

Caption: Workflow for fluorescence excitation and emission analysis.

Mass Spectrometry Protocol
Objective: To confirm the molecular weight of D-2-Cyanophenylalanine.
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Methodology:

Sample Preparation:

Dissolve the sample in a solvent compatible with the ionization source (e.g., 50:50

acetonitrile:water with 0.1% formic acid for ESI).

The concentration should be low (e.g., 10-100 µM).

Instrument Setup:

Use an electrospray ionization mass spectrometer (ESI-MS).

Calibrate the instrument using a known standard.

Set the instrument to operate in positive or negative ion mode.

Data Acquisition:

Infuse the sample directly into the source or inject it via an LC system.

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

Identify the peak corresponding to the expected ion (e.g., [M+H]⁺ at m/z 191.08).

Signaling Pathways and Logical Relationships
As a non-natural amino acid, D-2-Cyanophenylalanine does not have an endogenous

signaling pathway. However, its incorporation into bioactive peptides can modulate their

interaction with native pathways. The logical relationship for its use as a spectroscopic probe is

based on the principle that changes in the local molecular environment cause measurable

changes in its spectroscopic properties.
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Change in Local Environment
(e.g., Protein Folding, Ligand Binding)

D-2-CN-Phe incorporated
as a probe
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Spectroscopic Property
(IR freq, Fluorescence intensity, etc.)

Exhibits

Measurable Change
in Spectrum

Undergoes

Interpretation of
Molecular Event

Allows

Click to download full resolution via product page

Caption: Logical workflow for using D-2-CN-Phe as a probe.

Conclusion
D-2-Cyanophenylalanine is a powerful tool for chemical biology and drug discovery, offering

unique spectroscopic handles that are distinct from natural amino acids. Its nitrile group

provides a sensitive IR probe, while its intrinsic fluorescence allows for dynamic studies of

peptide and protein systems. This guide provides the foundational spectroscopic information

and experimental protocols necessary for researchers to effectively utilize D-2-
Cyanophenylalanine in their work. Further experimental determination of the precise

spectroscopic constants for this isomer will continue to enhance its utility as a molecular probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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